molecular formula C17H20N6O2S B560104 T338C Src-IN-1

T338C Src-IN-1

Cat. No.: B560104
M. Wt: 372.4 g/mol
InChI Key: AAFALAKLPXVLIO-UHFFFAOYSA-N
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Description

This compound exhibits a high level of inhibition with an IC50 value of 111 nanomolar, which is significantly more effective compared to its activity against the wild-type c-Src . The compound is primarily used in scientific research to study the role of Src kinases in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of T338C Src-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and often involve specialized reagents and catalysts to achieve the desired purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and high yield. The process may include steps such as crystallization, purification, and quality control to meet the standards required for scientific research applications .

Chemical Reactions Analysis

Types of Reactions

T338C Src-IN-1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in modified analogs of this compound .

Scientific Research Applications

T338C Src-IN-1 has a wide range of applications in scientific research, including:

    Chemistry: Used to study the chemical properties and reactivity of Src kinases.

    Biology: Employed in cellular and molecular biology to investigate the role of Src kinases in cell signaling and regulation.

    Medicine: Utilized in preclinical studies to explore potential therapeutic applications in diseases where Src kinases are implicated, such as cancer.

    Industry: Applied in the development of new drugs and therapeutic agents targeting Src kinases

Mechanism of Action

T338C Src-IN-1 exerts its effects by specifically binding to the mutant form of the c-Src kinase, T338C. This binding inhibits the kinase activity, thereby blocking the downstream signaling pathways that are regulated by Src kinases. The molecular targets and pathways involved include various proteins and enzymes that are part of the Src kinase signaling cascade .

Comparison with Similar Compounds

Similar Compounds

    Dasatinib: Another Src kinase inhibitor with broader activity against multiple kinases.

    Bosutinib: A dual Src/Abl kinase inhibitor used in the treatment of chronic myelogenous leukemia.

Uniqueness

T338C Src-IN-1 is unique in its high specificity and potency against the mutant T338C form of c-Src, making it a valuable tool for studying the specific role of this mutant kinase in various biological processes. Its selectivity and effectiveness distinguish it from other Src kinase inhibitors .

Properties

IUPAC Name

N-[3-[(4-amino-1-propan-2-ylpyrazolo[3,4-d]pyrimidin-3-yl)methyl]phenyl]ethenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-4-26(24,25)22-13-7-5-6-12(8-13)9-14-15-16(18)19-10-20-17(15)23(21-14)11(2)3/h4-8,10-11,22H,1,9H2,2-3H3,(H2,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAFALAKLPXVLIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=NC=NC(=C2C(=N1)CC3=CC(=CC=C3)NS(=O)(=O)C=C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.